6-Bromo-2-(bromomethyl)benzo[b]thiophene
Description
Molecular Structure and Physicochemical Properties
Structural Characteristics and Conformational Analysis
6-Bromo-2-(bromomethyl)benzo[b]thiophene (C~9~H~6~Br~2~S) features a benzo[b]thiophene core fused with a brominated methyl group at position 2 and a bromine substituent at position 6. The benzo[b]thiophene scaffold consists of a benzene ring fused to a thiophene ring at the 2,3-positions, creating a planar aromatic system with extended π-conjugation. X-ray crystallographic studies of structurally analogous brominated benzo[b]thiophenes reveal deviations from planarity due to steric interactions between substituents, with torsion angles between the benzene and thiophene rings typically ranging from 5–15°. The bromomethyl group at position 2 introduces steric strain, favoring an S,O-cis conformation in solution-phase studies.
Physical Properties and Chemical Parameters
The compound exhibits a molecular weight of 306.02 g/mol, with a calculated density of 1.928 g/cm³ and a predicted boiling point of 366°C. Its low solubility in polar solvents (e.g., water) contrasts with high solubility in halogenated solvents like dichloromethane. Key spectroscopic features include:
- ¹H NMR : Distinct deshielding of the methylene protons adjacent to bromine (δ 4.5–4.7 ppm)
- ¹³C NMR : Characteristic signals for the thiophene carbons (δ 120–140 ppm) and quaternary carbons bearing bromine (δ 95–105 ppm)
- IR Spectroscopy : C–Br stretching vibrations at 550–650 cm⁻¹ and aromatic C=C vibrations at 1450–1600 cm⁻¹
Electronic Structure and Theoretical Aspects
Density functional theory (DFT) calculations on the parent benzo[b]thiophene system reveal a HOMO localized on the sulfur atom and π-system, while the LUMO shows antibonding character in the fused aromatic system. Bromine substitution at positions 2 and 6 induces:
- 0.3–0.5 eV reduction in HOMO-LUMO gap due to electron-withdrawing effects
- Charge redistribution with Mulliken charges of +0.15e on Br atoms and −0.25e on the sulfur atom
Time-dependent DFT predicts strong UV-Vis absorption bands at 280–320 nm (π→π* transitions), consistent with experimental spectra of analogous brominated heterocycles.
Historical Context in Benzothiophene Chemistry
Evolution of Brominated Heterocycle Research
The development of brominated heterocycles accelerated after the 1980s with advances in catalytic bromination methodologies. Early methods relied on hazardous liquid bromine, but modern approaches employ:
Development of Brominated Benzo[b]thiophene Chemistry
Brominated benzo[b]thiophenes emerged as key intermediates following Larock’s 1992 report on palladium-catalyzed annulation. Critical milestones include:
Classification and Nomenclature
IUPAC Systematic Nomenclature
The compound’s IUPAC name is 6-bromo-2-(bromomethyl)-1-benzothiophene , derived through:
Structural Relationship to Other Benzothiophene Derivatives
Comparative analysis reveals key structural distinctions:
Properties
IUPAC Name |
6-bromo-2-(bromomethyl)-1-benzothiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Br2S/c10-5-8-3-6-1-2-7(11)4-9(6)12-8/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEGQUHMRICIJNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)SC(=C2)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Br2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry
6-Bromo-2-(bromomethyl)benzo[b]thiophene is utilized as a crucial building block in organic synthesis. It enables the construction of more complex sulfur-containing molecules through various reactions such as:
- Nucleophilic Substitution : The bromine atoms can be replaced by nucleophiles (e.g., amines, alcohols), allowing for the formation of new compounds.
- Oxidation and Reduction : The compound can undergo oxidation to form derivatives like this compound-1,1-dioxide, or reduction to yield methylated derivatives.
Table 1: Common Reactions Involving this compound
| Reaction Type | Common Reagents | Products Formed |
|---|---|---|
| Nucleophilic Substitution | Sodium azide (NaN3), Sodium methoxide (NaOCH3) | Amines, alcohols |
| Oxidation | Hydrogen peroxide (H2O2), KMnO4 | Oxidized derivatives |
| Reduction | Lithium aluminum hydride (LiAlH4), H2 with Pd catalyst | Methylated derivatives |
Biological Research
Enzyme Inhibition Studies
The compound has been investigated for its potential biological activities. It is known to interact with various enzymes, influencing their activity and function. For example, it has shown inhibitory effects on certain metabolic enzymes, which could have implications in drug development and metabolic pathway modulation.
Cellular Effects
Research indicates that this compound can modulate cell signaling pathways and gene expression. Its ability to interact with transcription factors may lead to changes in the transcriptional activity of target genes, affecting cellular metabolism and proliferation.
Material Science
Organic Semiconductors and Conductive Polymers
Due to its electronic properties, this compound is also applied in the development of organic semiconductors and conductive polymers. Its unique structure allows for tailored electronic characteristics suitable for applications in organic electronics.
Pharmaceutical Development
Precursor for Bioactive Molecules
The compound serves as a precursor in synthesizing bioactive molecules with potential therapeutic applications. Ongoing research explores its efficacy against various diseases, including cancer and microbial infections. The structural features of this compound contribute to its bioactivity, making it a candidate for further pharmaceutical exploration.
Mechanism of Action
The mechanism by which 6-Bromo-2-(bromomethyl)benzo[b]thiophene exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
The chemical and biological properties of 6-bromo-2-(bromomethyl)benzo[b]thiophene are influenced by the positions and types of substituents on the benzo[b]thiophene core. Below is a systematic comparison with structurally related derivatives:
Substituent Position and Halogen Variation
Key Observations :
- Positional Isomerism : The 6-bromo vs. 5-bromo substitution alters electronic distribution, affecting reactivity in cross-coupling reactions. For example, bromine at C6 (vs. C5) may direct electrophilic substitutions to specific positions .
- Halogen Effects : Chlorine (electron-withdrawing) at C7 enhances lipophilicity, whereas trifluoromethyl groups (strongly electron-withdrawing) improve metabolic stability and binding affinity in biological targets .
Functional Group Diversity
Key Observations :
- Amino vs. Bromine: Amino groups at C5 (e.g., 5-amino derivatives) significantly boost antiproliferative activity compared to bromine, which is more suited for synthetic modifications .
- Bromomethyl Reactivity : The bromomethyl group in this compound allows nucleophilic substitutions, making it versatile for generating libraries of derivatives .
Table 1: Structural and Physical Properties
![Insert Table 1 Here]
Preparation Methods
Bromination of Benzo[b]thiophene Derivatives
Selective bromination at the 6-position of benzo[b]thiophene can be achieved using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is often conducted in solvents like chloroform, dichloromethane, or acetonitrile, with temperature carefully maintained to avoid polybromination.
- Typical Conditions:
- Reagent: N-Bromosuccinimide (NBS)
- Solvent: Chloroform or dichloromethane
- Temperature: 0 °C to room temperature
- Reaction time: 2–6 hours
- Initiator: Benzoyl peroxide or light irradiation may be used to initiate radical bromination.
This step yields 6-bromobenzo[b]thiophene with high regioselectivity.
Bromomethylation at the 2-Position
The bromomethyl group at the 2-position is introduced by bromomethylation reactions, typically involving the reaction of the 6-bromobenzo[b]thiophene with bromomethylating agents such as bromomethyl mercaptan or formaldehyde and hydrobromic acid.
- General Procedure:
- React 6-bromobenzo[b]thiophene with bromomethyl mercaptan or formaldehyde/HBr mixture.
- Use polar aprotic solvents like N,N-dimethylformamide (DMF) or acetone.
- Employ base such as potassium carbonate or sodium hydroxide to facilitate the reaction.
- Temperature control between 10 °C and 40 °C to optimize selectivity and yield.
- Reaction time typically ranges from 2 to 6 hours.
This step results in the formation of 6-bromo-2-(bromomethyl)benzo[b]thiophene.
Representative Synthetic Route (Based on Patent CN110818679A)
A detailed synthetic route for a closely related compound, 4-bromobenzo[b]thiophene, provides insight applicable to the preparation of this compound:
| Step | Description | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| S1 | Etherification of 2-bromo-6-fluorobenzaldehyde with bromomethyl mercaptan | 2-bromo-6-fluorobenzaldehyde, bromomethyl mercaptan, potassium carbonate, acetone, 30-35 °C, 4 h | 86 | Mild reaction, low production condition requirements |
| S2 | Formation of quaternary phosphonium salt | Triphenylphosphine, toluene, reflux at 60 °C, 2 h | 84 | Precursor for Wittig reaction |
| S3 | Wittig reaction | Quaternary phosphonium salt and 2-bromo-6-fluorobenzaldehyde, sodium hydride, organic solvent, 0-30 °C, 1-3 h | - | Produces crude product |
| S4 | Purification | High vacuum distillation at 90-110 °C, recrystallization with petroleum ether | 73 (distillation) | Final product purity up to 98.7% by GC |
This method avoids high-temperature decarboxylation, enhances yield, and is scalable for industrial production.
Analytical and Purification Techniques
- Distillation under High Vacuum: Used to separate the crude product at 90–110 °C, removing impurities and volatile byproducts.
- Recrystallization: Petroleum ether is used to crystallize the product, enhancing purity.
- Gas Chromatography (GC): Employed to analyze purity, often achieving >98% purity.
- Drying Agents: Magnesium sulfate is used to dry organic layers during extraction.
Summary of Key Reaction Parameters
| Parameter | Typical Range/Value | Purpose/Effect |
|---|---|---|
| Solvent | Acetone, DMF, Toluene | Medium for reaction, affects solubility and selectivity |
| Base | Potassium carbonate, sodium hydroxide | Neutralizes acids, promotes substitution |
| Temperature | 10–40 °C (etherification), 60 °C (phosphonium salt formation) | Controls reaction rate and selectivity |
| Reaction Time | 2–6 hours | Ensures completion of reaction |
| Vacuum Degree (distillation) | <5 mm Hg | Efficient removal of volatiles |
| Purification | Recrystallization with petroleum ether | Enhances product purity |
Research Findings and Industrial Relevance
- The synthetic methods developed provide high yields (up to 86%) and high purity (up to 99.5%) of brominated benzothiophene derivatives.
- Avoidance of harsh conditions such as high-temperature decarboxylation improves safety and scalability.
- The use of mild bases and moderate temperatures reduces side reactions.
- The approach is suitable for large-scale industrial production due to its operational simplicity and efficiency.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 6-Bromo-2-(bromomethyl)benzo[b]thiophene?
- Methodological Answer : The synthesis typically involves bromination of benzo[b]thiophene derivatives. A multi-step approach includes:
- Bromination : Using bromine or N-bromosuccinimide (NBS) in solvents like dichloromethane or carbon tetrachloride under controlled temperatures (0–25°C) to achieve selective substitution .
- Methylation : Introducing the bromomethyl group via radical bromination or nucleophilic substitution, often employing catalysts like AIBN (azobisisobutyronitrile) for radical initiation .
- Purification : Column chromatography with silica gel and hexane/ethyl acetate eluents ensures high purity (>95%) .
- Key Conditions : Strict temperature control prevents over-bromination, and inert atmospheres (N₂/Ar) minimize side reactions .
Q. How can researchers ensure purity and stability during purification and storage?
- Methodological Answer :
- Purification : Use recrystallization (ethanol/water mixtures) or flash chromatography (gradient elution with non-polar solvents) to isolate the compound. Monitor purity via HPLC or GC-MS .
- Storage : Store below 4°C in amber glass vials under inert gas to prevent degradation. Purity >95% is critical for reproducibility in downstream applications .
Advanced Research Questions
Q. What factors influence regioselectivity in substitution reactions involving this compound?
- Methodological Answer : Regioselectivity is governed by:
- Electronic Effects : The electron-withdrawing bromine atom at position 6 directs nucleophiles (e.g., amines, thiols) to the more electrophilic 2-(bromomethyl) group .
- Steric Hindrance : Bulky substituents at position 2 limit accessibility, favoring reactions at the bromine site.
- Catalysts : Palladium or copper catalysts (e.g., Pd(PPh₃)₄) enhance Suzuki-Miyaura coupling at the bromine position .
- Solvent Choice : Polar aprotic solvents (DMF, DMSO) stabilize transition states in SN2 mechanisms .
Q. How can computational modeling predict reactivity and interaction pathways for this compound?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA software to model electron density maps, identifying reactive sites (e.g., LUMO localization at bromine) .
- Molecular Dynamics (MD) : Simulate solvent effects and ligand-protein interactions to predict biological activity or material properties .
- Validation : Cross-reference computational results with experimental data (e.g., X-ray crystallography or NMR chemical shifts) .
Q. What advanced analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR (CDCl₃) identifies substitution patterns (e.g., δ 4.5–5.0 ppm for -CH₂Br) .
- X-ray Crystallography : Resolves crystal packing and confirms bromine positioning .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (306.03 g/mol) and fragmentation pathways .
Q. What are the hypothesized biological interactions of this compound based on structural analogs?
- Methodological Answer :
- Macromolecule Binding : Analogous brominated thiophenes interact with enzymes (e.g., kinases) via halogen bonding. Test via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
- Toxicity Profiling : Use in vitro assays (e.g., HepG2 cell viability) to assess cytotoxicity linked to bromomethyl groups .
- SAR Studies : Modify substituents (e.g., replacing bromine with fluorine) to optimize bioactivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
